molecular formula C12H13NO B2584473 6-Isopropylindole-3-carboxaldehyde CAS No. 870703-65-4

6-Isopropylindole-3-carboxaldehyde

Cat. No. B2584473
CAS RN: 870703-65-4
M. Wt: 187.242
InChI Key: KAJUTJHDGBYGSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, such as 6-Isopropylindole-3-carboxaldehyde, often involves condensation reactions . For example, novel indole–hydrazone analogues were prepared by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate .


Molecular Structure Analysis

The molecular formula of 6-Isopropylindole-3-carboxaldehyde is C12H13NO . The InChI string is InChI=1S/C12H13NO/c1-8(2)9-3-4-11-10(7-14)6-13-12(11)5-9/h3-8,13H,1-2H3 .


Chemical Reactions Analysis

6-Isopropylindole-3-carboxaldehyde is a versatile chemical compound widely used in scientific research . Its unique properties make it ideal for applications ranging from drug development to material synthesis.


Physical And Chemical Properties Analysis

6-Isopropylindole-3-carboxaldehyde is a pale yellow liquid with a strong odor. It has a melting point of 144-148°C . Its density is 1.07 g/mL at 25°C. It is sparingly soluble in water but readily soluble in most organic solvents.

Scientific Research Applications

N-Alkylation/Arylation of Indole-3-Carboxaldehyde

This compound can undergo a copper-catalyzed reaction with various dihalides in basic conditions to form 1,1′- (pyrazine-2,3-diyl)bis (indole-3-carboxaldehyde), 1- (6-chloropyrimidin-4-yl)indole-3-carboxaldehyde, 1- (7-chloroquinolin-4-yl)indole-3-carboxaldehyde and (E)-1,1′- (but-2-ene-1,4-diyl)bis (indole-3-carboxaldehyde) .

Gelatin Functionalization

The incorporation of 1- (6-chloropyrimidin-4-yl)-indole-3-carboxaldehyde facilitates the functionalization of gelatin to introduce Schiff base functionality within the water-soluble polymer matrix . The resultant polymer GIC was stable, water-soluble and showed a higher glass transition temperature than unmodified gelatin .

Synthesis of Bioactive Materials

In the pursuit of advancing indole-based potential bioactive materials, 6-Isopropylindole-3-carboxaldehyde is used to synthesize indole-3-carboxaldehyde derivatives with N-alkyl/aryl substitutions .

Schiff Base Formation

Indole-3-carboxaldehyde has been studied for its ability to form Schiff bases and their complexes through the condensation reaction of its aldehyde group with various amine derivatives .

Synthesis of N-aryl Indole Derivatives

N-aryl indole derivatives were synthesized using the classical Ullmann reaction, which required transition metal-catalyzed conditions and high temperatures .

Mechanism of Action

6-Isopropylindole-3-carboxaldehyde is a useful building block for synthesizing more complex organic molecules due to its broad range of reactivity.

properties

IUPAC Name

6-propan-2-yl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8(2)9-3-4-11-10(7-14)6-13-12(11)5-9/h3-8,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJUTJHDGBYGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropylindole-3-carboxaldehyde

CAS RN

170489-34-6
Record name 6-Isopropylindole-3-carboxaldehyde
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